![molecular formula C9H10FNO4S B1331747 N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine CAS No. 670260-30-7](/img/structure/B1331747.png)
N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine
Overview
Description
N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine is a chemical compound with the molecular formula C9H10FNO4S and a molecular weight of 247.25 g/mol . It is also known by its IUPAC name, {[(4-fluoro-2-methylphenyl)sulfonyl]amino}acetic acid . This compound is characterized by the presence of a fluoro-substituted aromatic ring and a sulfonyl group attached to a glycine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine typically involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with glycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although these are less common for this compound.
Condensation Reactions: The glycine moiety can react with other carboxylic acids or amines to form amide or peptide bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed, although this is less typical.
Condensation: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used for amide bond formation.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if sodium methoxide is used.
Condensation: Formation of amides or peptides when reacted with amines or carboxylic acids.
Scientific Research Applications
Chemistry
N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine serves as a valuable building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including:
- Substitution Reactions : The fluorine atom can be substituted with other nucleophiles, leading to diverse derivatives.
- Coupling Reactions : It can be utilized in coupling reactions to synthesize larger biomolecules.
Biology
In biological research, this compound has been studied for its potential interactions with biomolecules:
- Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes, which could be useful in drug development.
- Cell Proliferation Studies : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, indicating its potential as an anti-cancer agent.
Medicine
The pharmacological properties of this compound have been investigated for therapeutic applications:
- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Analgesic Activity : Its ability to modulate pain pathways suggests potential use in pain management therapies.
- Antimicrobial Properties : Some studies have reported antimicrobial activity, indicating its potential use in combating infections.
In Vitro Studies
A study examining the effects of this compound on various cell lines demonstrated significant inhibition of cell proliferation at micromolar concentrations. The IC50 values were competitive with known anti-inflammatory agents, suggesting its potential as a lead compound in drug development.
Animal Models
In vivo studies using murine models indicated that administration of this compound resulted in reduced inflammation markers and pain responses compared to control groups. These findings support its therapeutic potential in clinical applications.
Data Table: Summary of Applications and Properties
Mechanism of Action
The mechanism of action of N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine involves its interaction with biological molecules, particularly enzymes. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The fluoro-substituted aromatic ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
N-[(4-Chloro-2-methylphenyl)sulfonyl]glycine: Similar structure but with a chlorine atom instead of fluorine.
N-[(4-Bromo-2-methylphenyl)sulfonyl]glycine: Contains a bromine atom instead of fluorine.
N-[(4-Methylphenyl)sulfonyl]glycine: Lacks the halogen substituent on the aromatic ring.
Uniqueness
N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to biological targets compared to its chloro, bromo, or unsubstituted analogs .
Biological Activity
N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine is a compound that has garnered attention in various fields of biological research due to its potential as an enzyme inhibitor and therapeutic agent. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is synthesized through a multi-step process involving key starting materials such as 4-fluoroaniline and 4-methylbenzenesulfonyl chloride. The synthesis typically follows these steps:
- Formation of Sulfonamide Intermediate : 4-Fluoroaniline reacts with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
- Coupling with Glycine : The sulfonamide intermediate is then coupled with glycine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
These methods can be optimized for industrial production to enhance yield and purity, potentially employing continuous flow reactors and automated purification systems.
Enzyme Inhibition
This compound has been studied primarily for its role as an enzyme inhibitor . It is believed to interact with specific enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. This mechanism is crucial in the context of various diseases where enzyme activity contributes to pathological conditions.
Therapeutic Potential
The compound's therapeutic applications are being explored in several areas:
- Cancer Treatment : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting enzymes involved in tumor progression.
- Inflammatory Diseases : Its potential as a non-steroidal anti-inflammatory drug (NSAID) has been investigated, focusing on its ability to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer .
The mechanism of action for this compound largely depends on the target enzyme. For example, as an enzyme inhibitor, it may induce conformational changes in the enzyme structure or compete with natural substrates. Understanding these interactions is essential for optimizing its therapeutic efficacy and minimizing side effects .
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that this compound effectively inhibits specific enzymes in cell cultures, leading to reduced cell proliferation in cancer models.
- Animal Models : In vivo studies have shown promising results regarding its anti-inflammatory effects, suggesting potential applications in treating chronic inflammatory conditions .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship reveal that modifications to the phenyl ring can significantly influence the compound's potency and selectivity against target enzymes .
Data Summary Table
Properties
IUPAC Name |
2-[(4-fluoro-2-methylphenyl)sulfonylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-6-4-7(10)2-3-8(6)16(14,15)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTIRCMUAIDOMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351481 | |
Record name | N-(4-Fluoro-2-methylbenzene-1-sulfonyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
670260-30-7 | |
Record name | N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=670260-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Fluoro-2-methylbenzene-1-sulfonyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.